molecular formula C23H29ClN4O2S B607808 gsk2830371

gsk2830371

Katalognummer: B607808
Molekulargewicht: 461.0 g/mol
InChI-Schlüssel: IVDUVEGCMXCMSO-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

GSK2830371, also known as “(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide”, is a potent and selective allosteric inhibitor of Wip1 phosphatase . Wip1 phosphatase, also known as PPM1D, is a type of protein serine/threonine phosphatase . It plays a crucial role in various cellular processes, including the DNA damage response pathway .

Mode of Action

This compound interacts with its target, Wip1 phosphatase, in an allosteric manner . It binds to a region outside the catalytic site of Wip1, referred to as the ‘flap’ subdomain . This region is unique to Wip1 compared to other members of the PPM phosphatase family, conferring selectivity to this compound . The binding of this compound results in the inhibition of Wip1’s phosphatase activity, thereby increasing the phosphorylation of Wip1 substrates .

Biochemical Pathways

The inhibition of Wip1 phosphatase by this compound affects several biochemical pathways. It increases the phosphorylation of Wip1 substrates, including p53, Chk2, H2AX, and ATM . These proteins play key roles in the DNA damage response pathway, cell cycle checkpoints, and apoptosis .

Pharmacokinetics

This compound is orally bioavailable . .

Result of Action

The action of this compound leads to several molecular and cellular effects. It increases the phosphorylation of Wip1 substrates, leading to the upregulation of the p53 response protein p21 . This results in the inhibition of cell growth in tumor cells harboring wild-type p53 . This compound has also been shown to attenuate tumor cell growth in a variety of lymphoid cell lines and inhibit lymphoma xenograft growth in vivo .

Action Environment

The effectiveness of this compound is influenced by certain environmental factors within the cell. It has been found to be effective only in cell lines overexpressing Wip1 and with wild-type p53 . Cell lines with mutant p53 seem to be resistant to this compound

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK2830371 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, die einen Thiophenring und einen Pyridinring enthält. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren und Durchflusschemie, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz der Synthese zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSK2830371 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Neuroblastoma

In neuroblastoma models, GSK2830371 has demonstrated significant anti-tumor effects. It induces Chk2/p53-mediated apoptosis in neuroblastoma cell lines, particularly those with wild-type p53. Notably, it enhances the cytotoxic effects of traditional chemotherapeutics like doxorubicin and etoposide, suggesting its potential as a combination therapy agent .

Key Findings:

  • Induces apoptosis through Chk2/p53 pathway.
  • Enhances sensitivity to doxorubicin and etoposide in resistant neuroblastoma cell lines.
  • Demonstrated significant tumor growth inhibition in xenograft mouse models.

Liver Adenocarcinoma

This compound has also been studied in liver adenocarcinoma, where it was shown to potentiate the effects of MDM2 inhibitors such as RG7388. The combination treatment led to increased p53 phosphorylation and reduced colony formation compared to RG7388 alone .

Key Findings:

  • Potentiates MDM2 inhibitors by enhancing p53 activity.
  • Reduces clonogenic survival of liver cancer cell lines when used in combination.

In Vivo Studies

This compound's efficacy has been validated in various animal models. In studies involving orthotopic xenografts of neuroblastoma, this compound significantly inhibited tumor growth and induced apoptosis. Mice treated with this compound showed slower tumor progression compared to control groups .

Combination Therapy Insights

The combination of this compound with other agents has been a focal point of research:

  • With RG7388: Enhanced anti-proliferative effects and increased cytotoxicity were observed, indicating that this compound can effectively boost the performance of existing therapies .
  • With HDM201: Similar results were noted where this compound improved the antiproliferative effects of HDM201 on liver cancer cell lines .

Case Studies and Data Tables

Cancer Type Combination Treatment Effect Observed Reference
NeuroblastomaDoxorubicinEnhanced apoptosis and cytotoxicity
Liver AdenocarcinomaRG7388Increased p53 activity; reduced colony formation
Liver AdenocarcinomaHDM201Enhanced growth inhibition; increased G2/M arrest

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

GSK2830371 ist einzigartig aufgrund seiner hohen Selektivität für die Wip1-Phosphatase und seiner Fähigkeit, eine Konformationsänderung im Enzym zu induzieren, was zu einer starken Hemmung führt. Diese Selektivität und der Wirkmechanismus machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie .

Biologische Aktivität

GSK2830371 is a novel small molecule that acts as an allosteric inhibitor of the protein phosphatase PPM1D (WIP1). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to enhance p53 activity and induce apoptosis in various cancer cell lines. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound primarily functions by inhibiting the WIP1 protein, which negatively regulates the p53 tumor suppressor pathway. By inhibiting WIP1, this compound leads to increased phosphorylation of p53 at serine 15 (p53 S15), enhancing its stability and transcriptional activity. This results in the activation of downstream targets involved in cell cycle arrest and apoptosis.

Key Findings:

  • Inhibition of Colony Formation : this compound significantly reduces the colony-forming ability of p53 wild-type neuroblastoma (NB) cell lines, indicating its potential to inhibit tumor growth in vitro .
  • Induction of Apoptosis : The compound induces Chk2/p53-mediated apoptosis in NB cells, demonstrating its effectiveness in triggering programmed cell death through a p53-dependent mechanism .
  • Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin and RG7388, this compound enhances their cytotoxic effects, suggesting a potential for combination therapies in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound exerts dose-dependent effects on various cancer cell lines. For example:

Cell Line Effect of this compound Mechanism
IMR-32 (NB)Induces apoptosisIncreased p53 phosphorylation
SH-SY5Y (NB)Reduces colony formationChk2/p53 pathway activation
SK-Hep-1Minimal effect alone; potentiated by RG7388Enhanced cytotoxicity

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound. In an orthotopic xenograft model of neuroblastoma, this compound significantly inhibited tumor growth through mechanisms involving Chk2/p53-mediated apoptosis .

Case Studies:

  • Neuroblastoma Model : Mice treated with this compound showed reduced tumor volumes compared to control groups, confirming its potential as a therapeutic agent against resistant cancer types .
  • Combination Therapy : In studies combining this compound with HDM201 (a MDM2 inhibitor), enhanced p53 activation was observed, leading to increased antiproliferative effects on liver cancer cells .

Safety and Pharmacokinetics

While the primary focus has been on its efficacy, preliminary studies have also assessed the pharmacokinetics and safety profile of this compound. The compound demonstrated favorable pharmacokinetic properties with effective oral bioavailability in preclinical models .

Eigenschaften

IUPAC Name

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDUVEGCMXCMSO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gsk2830371
Reactant of Route 2
Reactant of Route 2
gsk2830371
Reactant of Route 3
Reactant of Route 3
gsk2830371
Reactant of Route 4
Reactant of Route 4
gsk2830371
Reactant of Route 5
Reactant of Route 5
gsk2830371
Reactant of Route 6
gsk2830371

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.